Erythribyssin L
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Overview
Description
ERYTHRIBYSSIN L is a naturally occurring pterocarpan derivative isolated from the stem bark of the plant Erythrina abyssinica. This compound is part of a larger family of pterocarpans, which are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ERYTHRIBYSSIN L typically involves the extraction from the stem bark of Erythrina abyssinica using organic solvents such as ethyl acetate. The extract is then subjected to chromatographic techniques to isolate the pure compound .
Industrial Production Methods: Industrial production of this compound is not well-documented, likely due to its natural abundance and the complexity of its synthetic routes. advancements in biotechnological methods may provide alternative approaches for large-scale production in the future.
Chemical Reactions Analysis
Types of Reactions: ERYTHRIBYSSIN L undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents like sodium borohydride can be used.
Substitution: Halogenation and other substitution reactions can be performed using appropriate halogenating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Bromine in carbon tetrachloride.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.
Scientific Research Applications
ERYTHRIBYSSIN L has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying pterocarpan derivatives and their reactivity.
Medicine: Explored for its anticancer properties, particularly against breast cancer cell lines.
Industry: Potential applications in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of ERYTHRIBYSSIN L involves its interaction with specific molecular targets:
Protein Tyrosine Phosphatase-1B (PTP1B): this compound inhibits this enzyme, which plays a role in regulating insulin signaling and glucose homeostasis.
Pathways Involved: By inhibiting PTP1B, this compound can enhance insulin sensitivity and reduce blood glucose levels, making it a potential therapeutic agent for diabetes management.
Comparison with Similar Compounds
ERYTHRIBYSSIN H: Another pterocarpan derivative with similar biological activities.
Erylysins A-C: Pterocarpans isolated from Erythrina lysistemon with inhibitory effects on PTP1B.
Uniqueness: Its unique chemical structure and reactivity also make it a valuable compound for further studies in medicinal chemistry .
Properties
Molecular Formula |
C25H28O5 |
---|---|
Molecular Weight |
408.5 g/mol |
IUPAC Name |
(2R,10R)-17,17-dimethyl-5-(3-methylbut-2-enyl)-3,12,16-trioxapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-1(13),4(9),5,7,14,20-hexaene-6,18-diol |
InChI |
InChI=1S/C25H28O5/c1-13(2)5-6-16-19(26)8-7-15-18-12-28-21-11-20-14(10-22(27)25(3,4)30-20)9-17(21)24(18)29-23(15)16/h5,7-9,11,18,22,24,26-27H,6,10,12H2,1-4H3/t18-,22?,24-/m0/s1 |
InChI Key |
HAOOQCMPFMLAJM-HRKCMRQESA-N |
Isomeric SMILES |
CC(=CCC1=C(C=CC2=C1O[C@@H]3[C@H]2COC4=C3C=C5CC(C(OC5=C4)(C)C)O)O)C |
Canonical SMILES |
CC(=CCC1=C(C=CC2=C1OC3C2COC4=C3C=C5CC(C(OC5=C4)(C)C)O)O)C |
Origin of Product |
United States |
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